Vinrosidine sulfate

Description

Phytochemical Origin and Alkaloid Classification

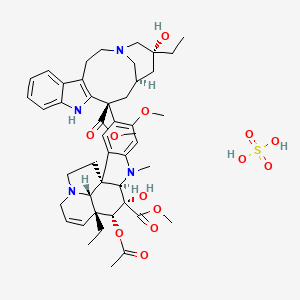

Vinrosidine (B1683555) is a naturally occurring compound derived from the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a plant belonging to the Apocynaceae family. ijnrd.orgcabidigitallibrary.org This plant is a rich source of over 130 terpenoid indole (B1671886) alkaloids (TIAs), a class of nitrogen-containing organic compounds. ijnrd.orgbenthamdirect.commdpi.com Vinrosidine, also known as leurosidine (B1205338), is one of the numerous alkaloids isolated from the leaves of this plant. nih.govncats.io

Alkaloids are classified based on their chemical structure and biosynthetic pathways. wikipedia.org Vinrosidine is categorized as a bisindole or dimeric alkaloid, meaning its complex structure is formed from two indole monomeric units (catharanthine and vindoline). This structural complexity is a hallmark of the most potent antineoplastic agents found in C. roseus. valleyinternational.net

Table 1: Classification of Vinrosidine

| Category | Classification |

|---|---|

| Kingdom | Plantae |

| Family | Apocynaceae |

| Genus | Catharanthus |

| Species | C. roseus |

| Chemical Class | Alkaloid |

| Sub-class | Terpenoid Indole Alkaloid (TIA) |

| Structural Group | Bisindole (Dimeric) Alkaloid |

Historical Context of Vinca (B1221190) Alkaloid Discovery and Early Research

The discovery of the medicinal properties of Catharanthus roseus alkaloids is a notable example of serendipity in scientific research. In the 1950s, Canadian scientists Robert Noble and Charles Beer began investigating extracts of the Madagascar periwinkle, which had a reputation in folklore medicine for its potential antidiabetic effects. semanticscholar.orgnih.gov Their research, however, did not validate the plant's hypoglycemic activity. Instead, they observed that the extracts caused a significant reduction in white blood cells and bone marrow suppression in animal models, suggesting potent cytotoxic effects. semanticscholar.orgnih.gov

This unexpected finding shifted the focus of the research towards the plant's potential as a source for anticancer agents. nih.gov This pivotal change in direction led to a concerted effort to isolate the active constituents from the plant's leaves. This work resulted in the isolation of a series of structurally related alkaloids, including the now-famous compounds vinblastine (B1199706) and vincristine (B1662923), as well as others like vinleurosine (B1683062) and vinrosidine. nih.gov The initial isolation of vinblastine in the late 1950s was a landmark achievement, which was soon followed by the identification of vincristine and other related compounds. semanticscholar.orgnih.gov These early discoveries opened a new chapter in cancer chemotherapy, establishing Vinca alkaloids as a vital class of antineoplastic drugs. nih.govuniversitypediatricians.org

Table 2: Timeline of Key Events in Early Vinca Alkaloid Research

| Decade | Key Event | Significance |

|---|---|---|

| 1950s | Investigation of C. roseus for antidiabetic properties begins. nih.gov | Initial research based on folklore leads to unexpected findings. |

| 1950s | Discovery of cytotoxic and bone marrow suppressing effects of plant extracts. nih.gov | Research focus shifts from diabetes to cancer. |

| Late 1950s | Isolation of the first major dimeric alkaloids, including vinblastine. semanticscholar.orgnih.gov | Marks the beginning of the use of Vinca alkaloids in medicine. |

| Early 1960s | Isolation and characterization of vincristine, vinrosidine, and other related alkaloids. nih.gov | Expanded the arsenal (B13267) of Vinca alkaloids for research and potential therapeutic use. |

Structure

2D Structure

Properties

CAS No. |

18556-44-0 |

|---|---|

Molecular Formula |

C46H60N4O13S |

Molecular Weight |

909.1 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45-,46-;/m0./s1 |

InChI Key |

KDQAABAKXDWYSZ-SDCRJXSCSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Isomeric SMILES |

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vinrosidine sulfate; Leurosidine sulfate; 36781; |

Origin of Product |

United States |

Mechanistic Elucidation of Vinrosidine Sulfate S Antineoplastic Activity

Microtubule Dynamics and Tubulin Binding Affinity

Microtubules are dynamic protein polymers composed of α- and β-tubulin subunits, forming essential components of the cell's cytoskeleton nih.govencyclopedia.pub. Their dynamic instability, characterized by phases of growth and shrinkage, is vital for various cellular functions, particularly mitosis patsnap.comnih.govabcam.comnih.gov. Vinrosidine (B1683555) sulfate (B86663), like other vinca (B1221190) alkaloids, specifically targets this dynamic equilibrium.

Specificity of Binding to Tubulin Subunits

Vinca alkaloids, including vinrosidine sulfate, exert their effects by binding specifically to the β-tubulin subunit of the α/β-tubulin heterodimer patsnap.compatsnap.comnih.govencyclopedia.pubscbt.comselleckchem.com. This binding occurs at a distinct "vinca domain" site on tubulin, which is different from the binding sites of other anti-tubulin agents like colchicine (B1669291) or taxanes encyclopedia.pubnih.govnih.govresearchgate.net. Structural studies indicate that these binding sites are located at the interface of two tubulin molecules arranged in a protofilament-like manner nih.gov.

Inhibition of Microtubule Polymerization

The primary action of this compound involves the inhibition of tubulin polymerization into microtubules patsnap.compatsnap.comdrugbank.comtaylorandfrancis.comnih.govscbt.comselleckchem.com. By attaching to the β-tubulin subunit, the compound prevents the addition of new tubulin dimers to the growing microtubule structure, thereby halting microtubule assembly nih.govscbt.comselleckchem.com. This disruption leads to a breakdown of the microtubule network within the cell patsnap.com.

Research findings on related vinca alkaloids provide insights into their tubulin binding affinity and impact on polymerization:

| Compound | Target | Assay Type | Binding/Inhibition Constant | Reference |

| Vinblastine (B1199706) Sulfate | Tubulin | Tubulin addition | Ki = 0.18 µM | abcam.com |

| Vincristine (B1662923) Sulfate | Microtubules | Cell-free assay | IC50 = 32 µM | selleckchem.com |

| Vincristine Sulfate | Tubulin | Net addition of tubulin dimers | Ki = 85 nM | selleckchem.com |

Effects on Microtubule Depolymerization Dynamics

The impact of vinca alkaloids on microtubule dynamics is concentration-dependent. At lower concentrations, these agents suppress microtubule dynamic instability without necessarily causing net microtubule depolymerization nih.govnih.gov. This suppression involves a reduction in the rates of microtubule growth and shortening, and a decrease in the frequency of transitions from growth or pause to shortening (catastrophe) nih.gov. Furthermore, the average duration of pauses and the percentage of total time spent in a paused state are significantly increased nih.gov. This "kinetic capping" of microtubule ends in living cells is hypothesized to be a key aspect of their chemotherapeutic action nih.gov.

At higher concentrations, vinca alkaloids can induce a more pronounced effect, leading to the disruption and total depolymerization of microtubules springermedizin.deresearchgate.netencyclopedia.pubnih.govselleckchem.com. They can also induce tubulin to form alternate spiral polymers nih.gov.

Mitotic Arrest and Cell Cycle Perturbation

The disruption of microtubule dynamics by this compound culminates in significant perturbation of the cell cycle, particularly affecting the process of cell division.

Induction of Metaphase Arrest

The inhibition of microtubule polymerization by this compound prevents the formation of a functional mitotic spindle patsnap.compatsnap.comnih.gov. The mitotic spindle is a crucial structure composed of microtubules responsible for the proper alignment and segregation of chromosomes during cell division patsnap.compatsnap.comnih.gov. Consequently, cells are unable to complete mitosis and become arrested at the metaphase stage patsnap.comspringermedizin.depatsnap.comresearchgate.netdrugbank.comnih.govencyclopedia.pubnih.govselleckchem.comresearchgate.netresearchgate.net. This metaphase arrest triggers a cascade of cellular events that ultimately lead to programmed cell death, or apoptosis patsnap.comspringermedizin.depatsnap.comresearchgate.netnih.govnih.govselleckchem.com.

Cell Cycle Phase Specificity (M-Phase)

Vinca alkaloids are widely recognized as cell cycle phase-specific agents, primarily exerting their cytotoxic effects during the M-phase (mitosis) springermedizin.deresearchgate.netdrugbank.comtaylorandfrancis.comnih.govencyclopedia.pubnih.gov. Rapidly proliferating cancer cells are particularly sensitive to these agents because they rely heavily on accurate and timely mitosis for their growth and replication patsnap.compatsnap.comnih.gov.

Cellular and Biochemical Pharmacology of Vinrosidine Sulfate

Modulation of Angiogenesis and Tumor Vasculature

Inhibition of Angiogenic Factor Secretion (e.g., VEGF)

Vinca (B1221190) alkaloids, which encompass vinrosidine (B1683555) sulfate (B86663), are known to possess antivascular and antiangiogenic properties nih.govspringermedizin.de. Research has demonstrated that vincristine (B1662923) (VCR), a prominent vinca alkaloid, inhibits the secretion of angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), by both normal and drug-resistant human tumor cells in in vitro settings nih.govspringermedizin.denih.gov. This inhibition of VEGF production is suggested to be a mechanism contributing to their antileukemic activity nih.gov. While specific quantitative data on the direct inhibition of VEGF secretion by vinrosidine sulfate is not extensively detailed in available literature, its classification as a vinca alkaloid indicates a shared mechanistic profile with other members of this class.

Effects on Endothelial Cell Proliferation and Capillary Network Formation

The antiangiogenic effects of vinca alkaloids extend to their influence on endothelial cells. Vincristine, for instance, has been shown to inhibit the proliferative activity of endothelial cells and their ability to form capillary networks in cultured assays nih.govspringermedizin.de. This interference with endothelial cell functions is a key component of the broader antivascular and antiangiogenic actions attributed to vinca alkaloids nih.govspringermedizin.de. The disruption of these processes is crucial for inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.

Alterations in Tumor Blood Flow (Preclinical Models)

Preclinical studies have indicated that this compound exerts antitumor activity in animal models ncats.io. A significant aspect of this activity involves the disruption of tumor blood flow, which can ultimately lead to tumor necrosis ncats.io. This effect is consistent with the general understanding of vinca alkaloids. In mouse models, vincristine and other vinca alkaloids have been observed to decrease vascular flow within tumors, as well as in normal tissues nih.govspringermedizin.de. Furthermore, antiangiogenic activity and a reduction in microvasculature density have been reported in tumor xenograft models following therapy with vincristine nih.govspringermedizin.de.

Preclinical Assessment of Vinrosidine Sulfate S Antitumor Efficacy

In Vitro Cytotoxicity and Antiproliferative Activity

In vitro studies are crucial for understanding a compound's direct effects on cancer cells, including its ability to induce cell death (cytotoxicity) and inhibit cell growth (antiproliferative activity).

While vinrosidine (B1683555) is acknowledged as a vinca (B1221190) alkaloid with significant antitumour activity google.comgoogle.com, specific research findings detailing its cytotoxicity and antiproliferative activity across a broad spectrum of human and murine cancer cell lines are not explicitly available. Other vinca alkaloids, such as vincristine (B1662923), have been extensively studied for their effects on various cell lines, including murine leukemia L1210 and human lymphoblastoid leukemia CEM cells nih.gov.

The concentration-dependent cytotoxicity profile of vinrosidine sulfate (B86663), which would typically involve determining IC50 (half-maximal inhibitory concentration) values, is not specifically detailed in the provided information. Such profiles are critical for understanding the potency of a compound. For related vinca alkaloids like vincristine, cytotoxic effects are known to be concentration-dependent, with maximum effects observed within specific molar ranges (e.g., between 10⁻⁸ and 10⁻⁷ M for L1210 and CEM cells) nih.govspringermedizin.denih.gov.

The impact of varying exposure durations on cell proliferation and viability for vinrosidine sulfate is not specifically documented. For other vinca alkaloids, the antitumor effect is critically dependent on both concentration and duration of exposure, with longer exposure times generally leading to enhanced cytotoxicity due to a greater proportion of cells passing through mitosis, where these agents exert their effects nih.govspringermedizin.deresearchgate.netnih.gov.

In Vivo Antineoplastic Activity in Murine Models

In vivo studies in animal models are essential for evaluating the systemic antineoplastic activity of a compound, assessing its efficacy in a complex biological system.

Vinrosidine is broadly categorized among vinca alkaloids with significant antileukemia activity in animal models nih.govspringermedizin.deresearchgate.netgoogle.comgoogle.com. However, specific data demonstrating the efficacy of this compound itself against murine leukemia cell lines such as L1210 or P388, including metrics like increased life span or tumor growth inhibition, are not explicitly provided. For comparison, vincristine sulfate and its liposomal formulation have shown curative potential in murine systems against L1210 and P388 leukemia cell lines nih.govresearchgate.netnih.govnih.gov.

While this compound is mentioned in the context of human tumor xenograft models polyu.edu.hk, specific detailed findings regarding its activity in such models are not available. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for assessing the potential efficacy of compounds against human cancers in vivo. Other vinca alkaloids, particularly vincristine sulfate liposome (B1194612) injection (VSLI), have demonstrated superior antitumor activity in a variety of human tumor xenograft models, representing several cancer types, compared to conventional vincristine nih.govspringermedizin.deresearchgate.net.

Impact on Tumor Growth Delay and Repopulating Fractions

Despite its classification as a vinca alkaloid and its theoretical antimitotic properties, detailed and specific preclinical research findings, including quantitative data tables on the direct impact of this compound on tumor growth delay and tumor repopulating fractions, are not widely available in the public domain nih.govnih.gov. While related vinca alkaloids such as vincristine and vinblastine (B1199706) have been extensively studied and demonstrate significant effects on tumor growth inhibition and cell cycle arrest in various preclinical models springermedizin.denih.govresearchgate.netnih.govnih.govbdvets.orgnih.govnih.govliposomes.cafrontiersin.org, comprehensive, standalone data specifically for this compound regarding these precise metrics are not readily found in current scientific literature.

The general mechanism of vinca alkaloids suggests that this compound would, by its nature, contribute to tumor growth delay through the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells springermedizin.denih.govresearchgate.net. The disruption of microtubule polymerization leads to metaphase arrest, preventing cells from completing division and subsequently triggering programmed cell death researchgate.net. This broad mechanism implies an effect on the growth kinetics of tumors and, consequently, on the fraction of cells capable of repopulating the tumor. However, without specific studies focused solely on this compound, precise quantitative data on the extent of tumor growth delay or the reduction in repopulating fractions cannot be presented.

Further dedicated preclinical investigations would be necessary to quantify these specific effects of this compound in various tumor models and to generate the detailed research findings and data tables that characterize its impact on tumor growth delay and repopulating fractions.

Pharmacokinetic and Pharmacodynamic Profiling of Vinrosidine Sulfate Preclinical Context

Distribution, Metabolism, and Excretion in Preclinical Models

The general understanding of Vinrosidine (B1683555) sulfate's disposition in preclinical models is currently limited to broad classifications.

Detailed research findings on the specific tissue distribution and binding characteristics of Vinrosidine sulfate (B86663) in preclinical models are not extensively documented in the available literature. Studies on related vinca (B1221190) alkaloids, such as vincristine (B1662923), indicate a large volume of distribution and extensive tissue binding, with rapid distribution from the blood into tissues within minutes of injection, where it remains tightly, though not irreversibly, bound. springermedizin.de However, these detailed characteristics are not specifically reported for Vinrosidine sulfate.

The metabolism of Vinrosidine is generally categorized as hepatic. researchgate.net This suggests that the liver plays a primary role in processing the compound, consistent with the metabolism of other vinca alkaloids. The liver is a major excretory organ in both humans and animals. springermedizin.de

Enzymatic Metabolism and Potential Metabolic Interactions

The specific enzymatic pathways involved in the metabolism of this compound are not extensively detailed in preclinical studies.

While the metabolism of vinca alkaloids, as a class, has been shown to be mediated by hepatic cytochrome P450 isoenzymes, particularly those in the CYP3A subfamily (e.g., CYP3A4 and CYP3A5), specific studies detailing the involvement of these isoenzymes in the metabolism of this compound are limited. springermedizin.defda.gov For example, CYP3A4 and CYP3A5 have been identified as the primary enzymes responsible for the metabolism of vincristine, a related vinca alkaloid, in human liver microsomes. nih.gov However, direct evidence and detailed findings for this compound's interaction with the CYP3A subfamily in preclinical models are not widely published.

Given the general involvement of CYP3A isoenzymes in the metabolism of vinca alkaloids, any potential inhibition of the CYP3A subfamily could theoretically impact the metabolism of this compound, if it is indeed a substrate for these enzymes. For other CYP3A substrates, inhibition of these enzymes can lead to altered drug exposure. frontiersin.org However, without specific data demonstrating this compound's metabolism by CYP3A in preclinical models, the implications of CYP3A inhibition on its metabolism remain speculative.

Data Tables

Due to the limited specific preclinical pharmacokinetic and pharmacodynamic data available for this compound, a detailed data table with quantitative research findings cannot be generated. The available qualitative information is summarized below.

| Characteristic | Finding (Preclinical Context for Vinrosidine) | Source |

| Metabolism | Hepatic | researchgate.net |

| Excretion | Mostly biliary | researchgate.net |

Biosynthetic Pathways and Synthetic Derivatization of Vinrosidine Sulfate

Natural Occurrence and Biosynthetic Routes in Catharanthus roseus

The biosynthesis of vinrosidine (B1683555) in Catharanthus roseus is a complex, multi-stage process involving numerous enzymes and intermediate compounds. nih.gov It is not produced directly but is formed through the coupling of two precursor monomeric indole (B1671886) alkaloids: catharanthine (B190766) and vindoline (B23647). nih.gov The entire pathway is tightly regulated and compartmentalized within different cells and subcellular locations within the plant. nih.govnih.gov

The journey to vinrosidine begins with the formation of its constituent monomers, catharanthine and vindoline, from the central precursor strictosidine (B192452). nih.gov Strictosidine itself is formed from the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the terpenoid pathway). nih.gov

From strictosidine, the pathways diverge:

Vindoline Biosynthesis: The synthesis of vindoline from the intermediate tabersonine (B1681870) is a well-elucidated seven-step process. researchgate.net

Catharanthine Biosynthesis: Catharanthine is generated from strictosidine through a series of at least nine enzymatic steps. researchgate.net

The final crucial step is the coupling of these two monomers. This reaction is catalyzed by a class III plant peroxidase enzyme. This enzymatic coupling forms an intermediate, α-3',4'-anhydrovinblastine, which is subsequently converted into vinblastine (B1199706) and its naturally occurring isomers, including leurosidine (B1205338) (vinrosidine). nih.govnih.gov

Due to the extremely low concentrations of vinblastine and vincristine (B1662923) in C. roseus (e.g., 0.0003-0.0004% of leaf dry weight), significant research has focused on enhancing their production using plant cell and tissue culture techniques. nih.gov These methods offer a controlled environment for manipulating alkaloid biosynthesis.

One primary strategy is elicitation , which involves using external compounds (elicitors) to induce a stress response in the plant cells, thereby stimulating the production of secondary metabolites like Vinca (B1221190) alkaloids. scielo.br Various elicitors have been studied, including biotic elicitors like fungal extracts and abiotic ones like chemical salts.

Another approach involves the manipulation of plant growth regulators in the culture medium. The balance of hormones like auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., kinetin, BAP) can significantly impact both cell biomass growth and alkaloid synthesis, though conditions that maximize biomass often minimize alkaloid production. elsevierpure.comresearchgate.net

Chemical Synthesis and Semisynthesis of Vinrosidine Sulfate (B86663) and Analogues

The structural complexity of vinrosidine and other Vinca alkaloids makes their chemical synthesis a formidable challenge. nih.gov Research in this area is driven by the need to create reliable sources of these compounds and to develop novel analogues with potentially improved therapeutic properties. nih.govbenthamdirect.com The synthesis of the sulfate salt is typically a final step, achieved by reacting the alkaloid base with sulfuric acid to enhance solubility and stability. google.com

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. The total synthesis of Vinca alkaloids like vinblastine is a landmark achievement in organic chemistry. Early approaches were often lengthy and low-yielding. More recent strategies have focused on efficiency and the ability to generate not just the natural product but also key analogues. nih.gov

A significant breakthrough has been the development of methods that mimic the plant's own strategy of coupling the two monomer halves. For instance, an iron(III)-promoted coupling reaction has been developed that directly links catharanthine and vindoline. nih.gov This reaction proceeds by generating a catharanthine radical cation, which then couples with vindoline. scispace.com A subsequent oxidation and reduction step can then yield vinblastine and its isomer leurosidine (vinrosidine) in good yields. nih.govnih.gov

Semisynthesis uses naturally occurring compounds as starting materials for chemical modification. This is often more practical and cost-effective than total synthesis. The most common semisynthetic route to vinrosidine and vinblastine involves the coupling of catharanthine and vindoline, both of which can be extracted in relatively large quantities from C. roseus. nih.govwikipedia.org

One patented method describes the synthesis of vinrosidine by first converting a catharanthine derivative (15-hydroxydihydrocatharanthine) to its corresponding N-oxide. google.com This activated intermediate is then treated with vindoline to yield vinrosidine directly. google.com Another key intermediate in semisynthesis is anhydrovinblastine, which can be generated from the coupling of catharanthine and vindoline and serves as a precursor to other clinically used Vinca alkaloids like vinorelbine. nih.govwikipedia.org

Derivatization is the chemical modification of a compound to produce a new molecule, or derivative, with different chemical or biological properties. taylorandfrancis.com The goal of derivatizing Vinca alkaloids is often to create analogues with enhanced potency or a better therapeutic profile. benthamdirect.com

Several innovative methodologies have been developed:

Superacid Chemistry: This technique has been used to create a new family of difluorinated derivatives, such as vinflunine, which show a different pharmacological profile compared to natural Vinca alkaloids. benthamdirect.com

Transition Metal-Based Chemistry: Versatile intermediates, such as iodinated versions of vinblastine (e.g., 12'-iodovinblastine), can be created. nih.gov These iodo-intermediates then serve as substrates for transition metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide variety of chemical groups to the alkaloid scaffold. nih.govsemanticscholar.org

Structural Hybridization: Novel hybrid molecules have been synthesized by linking vindoline to other chemical entities. Examples include connecting vindoline to steroids like 19-nortestosterone, with the aim of using the lipophilic steroid to improve passage through cell membranes. mdpi.com

Ring Modifications: New derivatives have been synthesized by introducing novel ring structures onto the Vinca alkaloid framework, such as spiro-oxazolidino rings or cyclopropane (B1198618) rings condensed onto the skeleton. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Vinrosidine Sulfate and Vinca Alkaloid Analogues

Identification of Pharmacophoric Elements

The pharmacophore of Vinca (B1221190) alkaloids represents the essential three-dimensional arrangement of functional groups required for their biological activity. Research has identified the core features responsible for tubulin binding and the subsequent induction of mitotic arrest.

The fundamental structure of active Vinca alkaloids is a dimeric assembly composed of two distinct monomeric indole (B1671886) alkaloids: a catharanthine (B190766) (indole) unit and a vindoline (B23647) (dihydroindole) unit, linked by a carbon-carbon bridge. nih.govresearchgate.net This dimeric nature is paramount for their biological function, as the monomeric precursors, catharanthine and vindoline, exhibit only weak cytotoxicity. researchgate.net

The binding site for Vinca alkaloids is located on β-tubulin at the interface between two αβ-tubulin heterodimers, a region known as the vinca domain. researchgate.netuah.esresearchgate.net This interaction physically obstructs the addition of further tubulin dimers, thereby inhibiting microtubule polymerization. uah.esijsra.net

Key structural features critical for this interaction include:

The Vindoline Moiety: The dihydroindole nucleus of vindoline plays a significant role in anchoring the molecule to the tubulin protein. Specific substitutions on this unit can dramatically alter binding affinity and activity.

The Catharanthine Moiety: This indole nucleus contributes to the destabilization of the microtubule structure. Modifications to this part of the molecule have been explored to create novel analogues. researchgate.net

Stereochemistry: The complex, rigid stereochemistry of the multiple chiral centers within the molecule is vital. The precise three-dimensional arrangement ensures a snug fit into the vinca binding domain on tubulin.

The primary mechanism by which Vinca alkaloids exert their cytotoxic effects is through the disruption of microtubule function, leading to mitotic arrest. nih.govijsra.net This process is a direct consequence of their binding to tubulin.

At high concentrations, Vinca alkaloids cause the depolymerization of microtubules and the destruction of the mitotic spindle. nih.gov However, at lower, more clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. nih.gov They effectively place a "kinetic cap" on the microtubule ends, decreasing the rates of both growth (polymerization) and shortening (depolymerization). nih.gov This dynamic instability is crucial for the proper formation and function of the mitotic spindle during cell division.

The key molecular events leading to mitotic arrest are:

Inhibition of Tubulin Polymerization: By binding to tubulin dimers, the alkaloids prevent their assembly into microtubules. researchgate.netijsra.net

Induction of Tubulin Self-Association into Spiral Aggregates: The binding of Vinca alkaloids induces a conformational change in tubulin, favoring the formation of curved protofilaments that assemble into spiral aggregates rather than straight microtubules. uah.esresearchgate.net

Spindle Disruption: The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, which is necessary to align and segregate chromosomes. nih.gov

Metaphase Arrest: With a non-functional spindle, the cell cycle is halted at the metaphase checkpoint, ultimately leading to programmed cell death (apoptosis). nih.govnih.gov

Impact of Structural Modifications on Antineoplastic Potency

Slight modifications to the complex structure of Vinca alkaloids can lead to significant changes in their potency, efficacy, and toxicity. SAR studies have explored various substitutions and alterations to optimize their therapeutic properties.

Modifications at the nitrogen atom of the vindoline moiety have been a key area of SAR research. Studies on N-substituted analogues of vindesine (B1683056) (deacetylvinblastine amide) have shown that the nature of the substituent significantly influences antitumor activity. nih.gov Generally, the introduction of N-alkyl groups tends to reduce activity against certain tumor models compared to the parent compound, vindesine. nih.gov However, specific substitutions can confer altered activity profiles. nih.gov

For instance, the introduction of a hydroxyl group in the substituent can modulate potency. N-β-Hydroxyethyl-vindesine was found to be more active than vindesine against Ridgway osteogenic sarcoma but less active against B16 melanoma. nih.gov Another analogue, N-β-(4-Hydroxyphenethyl)-vindesine, showed enhanced activity against B16 melanoma, highlighting the potential for targeted modifications to alter the tumor spectrum. nih.gov

| Vindesine Analogue | Relative Activity vs. Gardner Lymphosarcoma (GLS) | Relative Activity vs. Other Tumor Models |

|---|---|---|

| N-Alkylvindesines | Reduced activity compared to Vindesine | N/A |

| N-β-Hydroxyethyl-vindesine | Surpasses Vindesine activity vs. Ridgway osteogenic sarcoma | Less active than Vindesine vs. B16 melanoma |

| N-β-(4-Hydroxyphenethyl)-vindesine | Marginal activity | More active than Vindesine vs. B16 melanoma |

| Bis(N-ethylidenevindesine) disulfide | Comparable to Vindesine | Active against a P388/VCR resistant leukemia strain |

The naturally occurring and semi-synthetic Vinca alkaloids exhibit distinct therapeutic profiles despite their close structural similarities. Vinblastine (B1199706) and vincristine (B1662923) are classic examples; they differ only by the substitution on the vindoline nitrogen—a methyl group in vinblastine versus a formyl group in vincristine. nih.gov This minor change results in significant differences in their clinical applications and toxicity profiles. nih.govresearchgate.net

Comparative studies have revealed nuances in their interactions with tubulin and their effects on cell proliferation. While all are potent inhibitors of microtubule assembly, their relative potencies differ. In one in vitro study, vincristine and its derivative vinepidine (B1260464) were the most potent inhibitors of tubulin addition to microtubules, followed by vindesine, and then vinblastine. nih.gov In contrast, when assessing the inhibition of cell proliferation, vinblastine and its derivative vindesine were generally more potent than vincristine. nih.gov Vindesine has also been reported to be the most potent of the three at inducing mitotic arrest in L1210 leukemia cells. nih.gov Vinrosidine (B1683555) and vinleurosine (B1683062) are also recognized as active dimeric alkaloids, though they are less extensively characterized in comparative studies. semanticscholar.org

| Vinca Alkaloid | Structural Difference (vs. Vinblastine) | Inhibition of Tubulin Assembly (Ki, μM) | Relative Potency in Inhibiting Cell Proliferation |

|---|---|---|---|

| Vinblastine | N-CH₃ on vindoline | 0.178 ± 0.025 | High |

| Vincristine | N-CHO on vindoline | 0.085 ± 0.013 | Lower than Vinblastine |

| Vindesine | Deacetylated C4, C3-carboxamide | 0.110 ± 0.007 | High (similar to Vinblastine) |

Data sourced from a comparative study on bovine brain microtubules and various cell lines. nih.gov

The biological activity of Vinca alkaloids is highly dependent on their complex and well-defined stereochemistry. These molecules contain numerous chiral centers, and their specific three-dimensional arrangement is absolutely critical for high-affinity binding to the vinca domain on tubulin. biomedgrid.com

The rigid polycyclic structure of both the catharanthine and vindoline units creates a specific molecular shape that is complementary to its binding pocket on the tubulin protein. Any alteration in the stereochemistry at one of the chiral centers would lead to a different spatial arrangement of the atoms. biomedgrid.com Such a change would likely disrupt the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) between the drug and the protein, leading to a significant loss of binding affinity and, consequently, a reduction or complete loss of antimitotic activity. Therefore, the absolute configuration of the natural alkaloids is considered an essential component of their pharmacophore.

Advanced Research Directions and Novel Approaches in Vinrosidine Sulfate Studies

Preclinical Development of Advanced Drug Delivery Systems

The development of advanced drug delivery systems aims to overcome limitations of conventional chemotherapy, such as non-specific biodistribution, rapid clearance, and associated systemic toxicities, thereby enhancing therapeutic efficacy and improving drug pharmacokinetics.

Liposomal Encapsulation Strategies (e.g., Sphingomyelin (B164518)/Cholesterol Liposomes)

Liposomal encapsulation has emerged as a promising strategy for vinca (B1221190) alkaloids, significantly improving their pharmacokinetic profiles and therapeutic indices in preclinical models. A notable example is vincristine (B1662923) sulfate (B86663) liposome (B1194612) injection (VSLI), marketed as Marqibo®, which utilizes a formulation of sphingomyelin and cholesterol. This specific lipid composition, often at a 60:40 weight ratio of sphingomyelin to cholesterol, is designed to facilitate robust drug loading and retention within the liposome.

Preclinical studies with VSLI have demonstrated several advantages:

Prolonged Circulation Time: The liposomal carrier significantly extends the circulation half-life of the encapsulated drug compared to free vincristine.

Enhanced Tumor Accumulation: The small size of these nanoparticles (approximately 115 nm for Marqibo®) allows for preferential extravasation into tumor tissues through the enhanced permeation and retention (EPR) effect, which exploits the leaky vasculature and impaired lymphatic drainage characteristic of many tumors.

Improved Antitumor Activity: In xenograft studies in mice, VSLI exhibited superior antitumor activity and delivered higher amounts of active drug to target tissues compared to standard vincristine.

This approach suggests that similar sphingomyelin/cholesterol liposome formulations could be explored for Vinrosidine (B1683555) sulfate to achieve comparable enhancements in its delivery and efficacy.

Nanoparticle Formulations for Enhanced Pharmacokinetics and Tumor Targeting (Preclinical)

Beyond liposomes, other nanoparticle formulations are being investigated to further optimize the delivery of vinca alkaloids. Nanocarriers, including polymeric nanoparticles and lipid nanoparticles, offer unique features such as nanometric size, high surface area-to-volume ratio, and favorable drug release profiles, which promote preferential accumulation in tumor tissues.

For vincristine, nanoparticle formulations are developed to increase circulation time, optimize delivery to target tissues, and enable dose intensification without increasing toxicity. This targeted delivery is crucial for drugs like vincristine, which otherwise have a large volume of distribution and extensive tissue binding, limiting optimal drug exposure to cancer cells. The ability of nanoparticles to selectively accumulate at tumor sites via the EPR effect is a cornerstone of this strategy, allowing for higher local drug concentrations and prolonged exposure at the disease site.

Table 1: Preclinical Advantages of Nanoparticle Formulations for Vinca Alkaloids (e.g., Vincristine Sulfate Liposomes)

| Feature | Benefit in Preclinical Models | Supporting Evidence (Vincristine Sulfate Liposomes) |

| Increased Circulation Time | Prolongs systemic exposure, allowing more time for drug to reach and accumulate in tumors. | Demonstrated longer plasma circulation. |

| Enhanced Tumor Targeting | Preferential accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, leading to higher drug concentrations at the disease site. | Higher amounts of active drug delivered to target tissues in xenograft studies. |

| Optimized Pharmacokinetics | Overcomes limitations of conventional formulations, such as rapid distribution and extensive tissue binding, leading to more favorable drug exposure. | Improved pharmacokinetic profile compared to standard vincristine. |

| Potential for Dose Intensification | Allows for the administration of higher doses to the tumor while potentially reducing systemic toxicity, enhancing therapeutic index. | Higher maximum tolerated dose and superior antitumor activity observed. |

Controlled Release and Bioavailability Optimization in Preclinical Models

Controlled release is a critical aspect of advanced drug delivery systems, ensuring that the therapeutic agent is released at a sustained rate over a prolonged period, maximizing its efficacy while minimizing fluctuations in systemic drug levels. For vinca alkaloids, which are cell cycle-specific and exert their cytotoxic effects during mitosis, prolonged exposure to tumor cells enhances their cytotoxicity.

Liposomal formulations like VSLI are designed to achieve slow drug release, leading to sustained drug levels within the plasma compartment and prolonged exposure of tumor cells to therapeutic concentrations. Studies have shown that the efficacy of liposomal vincristine in tumor models is highly sensitive to the drug release rate, with slower release rates often correlating with improved activity. This controlled release mechanism contributes to optimizing the bioavailability of the drug at the targeted tumor site, ensuring a continuous therapeutic effect.

Mechanisms of Acquired and Intrinsic Resistance

Despite their efficacy, vinca alkaloids, including Vinrosidine sulfate, can encounter both intrinsic and acquired resistance in cancer cells. Understanding these mechanisms is crucial for developing strategies to circumvent resistance and improve treatment outcomes.

Role of Multidrug Resistance (MDR) Efflux Pumps

One of the most prevalent mechanisms of resistance to vinca alkaloids is the overexpression of multidrug resistance (MDR) efflux pumps. These membrane proteins actively transport various drugs, including vinca alkaloids, out of the cell, thereby reducing intracellular drug accumulation to sub-therapeutic levels.

The most common and well-studied efflux pump implicated in vinca alkaloid resistance is P-glycoprotein (P-gp), encoded by the MDR1 gene (also known as ABCB1). P-gp is an ATP-binding cassette (ABC) transporter that uses ATP hydrolysis to extrude a broad range of structurally diverse compounds from the cell. Overexpression of P-gp has been detected in various multi-drug resistant cancer cells and is a major obstacle in achieving cytotoxic concentrations of vinca alkaloids. Other ABC transporters, such as Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), can also contribute to drug efflux and resistance in cancer.

Table 2: Key Multidrug Resistance Efflux Pumps and Their Role in Vinca Alkaloid Resistance

| Efflux Pump | Primary Mechanism | Impact on Vinca Alkaloids |

| P-glycoprotein (P-gp) | ATP-dependent efflux of a broad range of substrates. | Overexpression is a major cause of resistance, actively pumping vinca alkaloids (e.g., vincristine, vinblastine) out of cancer cells, reducing intracellular concentration. |

| MRP1, MRP2 | ATP-dependent efflux of various substrates. | Can contribute to reduced intracellular drug accumulation and resistance. |

| BCRP | ATP-dependent efflux of various substrates. | Also implicated in drug efflux and resistance in some cancer types. |

Identification of Cellular Adaptations to Microtubule Disruption

Beyond efflux pumps, cancer cells can develop resistance to vinca alkaloids through adaptations in their microtubule machinery, the primary target of these drugs. This compound, like other vinca alkaloids, exerts its anti-tumor effects by binding to tubulin, the protein subunit of microtubules, and preventing its polymerization into functional microtubules. This disruption leads to the inability to form a mitotic spindle, arresting cell division in metaphase and ultimately leading to apoptosis.

Cellular adaptations to this microtubule disruption include:

Modifications of Tubulin Isotypes: Resistance to vinca alkaloids has been associated with the overexpression of specific tubulin isotypes, such as the β-III isotype of β-tubulin. These altered tubulin forms may reduce the binding affinity of vinca alkaloids or lead to microtubules that are less susceptible to drug-induced depolymerization.

Changes in Tubulin's GTP-Binding Domain: Speculation exists that structural changes in the GTP-binding domain of tubulin could form a basis for resistance, affecting how vinca alkaloids interact with their target.

Altered Microtubule Dynamics: Even at low concentrations, vinca alkaloids can subtly disrupt microtubule dynamics without causing complete depolymerization, still leading to mitotic arrest and apoptosis. Cells may adapt by altering the dynamic instability of their microtubules, making them less responsive to the drug's effects.

Activation of Survival Pathways: Cells might activate alternative survival pathways or mechanisms to bypass the mitotic arrest induced by microtubule disruption, allowing them to continue proliferating despite the drug's presence.

These cellular adaptations highlight the complex nature of drug resistance and underscore the need for combination therapies or novel agents that can overcome these intrinsic and acquired resistance mechanisms.

Synergistic and Antagonistic Interactions with Other Antineoplastic Agents (Preclinical)

The exploration of synergistic and antagonistic interactions of antineoplastic agents is a cornerstone of modern cancer therapy, aiming to improve treatment outcomes by combining drugs with complementary mechanisms of action nih.gov. While vinca alkaloids, as a class, are frequently investigated in combination therapies due to their well-defined mechanism of action as tubulin polymerization inhibitors polyu.edu.hkspringermedizin.de, detailed preclinical studies specifically focusing on this compound's synergistic or antagonistic interactions with other antineoplastic agents are not extensively documented in readily available scientific literature.

General principles of combination therapy for vinca alkaloids, such as vincristine, involve combining them with drugs that have different mechanisms of action, including DNA-interacting compounds (e.g., cyclophosphamide, doxorubicin) or agents that interfere with DNA synthesis (e.g., methotrexate) nih.gov. These combinations aim to achieve enhanced efficacy, reduce drug resistance, and potentially mitigate individual drug toxicities nih.gov. However, specific data tables and detailed findings for this compound in such combinations are limited.

Combination Strategies in In Vitro Cancer Models

In vitro cancer models are crucial for initial screening and understanding the cellular and molecular basis of drug interactions. These models allow for the assessment of cell viability, proliferation, apoptosis induction, and cell cycle arrest when this compound is combined with other agents. While this compound is known to inhibit microtubule assembly and induce apoptosis in tumor cell lines as a single agent polyu.edu.hkgoogleapis.com, specific in vitro studies detailing its synergistic or antagonistic effects with other antineoplastic agents were not identified in the conducted search.

For other vinca alkaloids, such as vincristine, in vitro studies have shown its ability to inhibit the secretion of angiogenic factors and reduce the migratory activity of tumor cells, and it has been co-delivered with agents like quercetin (B1663063) in lipid-polymer hybrid nanocarriers to study synergistic cytotoxic activity in lymphoma cells, demonstrating enhanced antitumor efficacy googleapis.com. However, similar detailed findings for this compound are not available in the current search results.

Evaluation of Combined Regimens in Animal Xenograft Studies

For example, other vinca alkaloids like vincristine have been extensively studied in xenograft models, showing enhanced antitumor activity when formulated in liposomes or combined with other agents, leading to reduced tumor volume and weight nih.govgoogleapis.com. The general concept of "in vivo xenograft animal models for the studies of combination therapies" has been mentioned in the context of this compound polyu.edu.hk, but without specific experimental details or outcomes for this particular compound.

Due to the limited availability of specific detailed research findings on synergistic or antagonistic interactions of this compound with other antineoplastic agents in both in vitro cancer models and animal xenograft studies, no data tables could be generated for these sections. The information available broadly categorizes this compound as a vinca alkaloid with antineoplastic properties and mentions its potential for combination therapies and evaluation in xenograft models, but lacks the granular data required for specific findings.

Q & A

What validated analytical methods are recommended for quantifying Vinrosidine sulfate in biological matrices, and how can researchers address inter-laboratory variability?

Basic Research Focus : Identification of reliable quantification techniques.

Methodological Guidance :

- Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are preferred for specificity. Ensure calibration curves use freshly prepared standards to avoid degradation artifacts .

- Inter-Laboratory Variability Mitigation : Implement standardized protocols for sample preparation (e.g., plasma protein precipitation with acetonitrile) and cross-validate results using spike-and-recovery experiments .

Data Presentation :

| Parameter | HPLC-UV | LC-MS |

|---|---|---|

| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |

| Recovery Rate (%) | 85–92 | 92–98 |

How can researchers reconcile contradictory findings between in vitro and in vivo efficacy studies of this compound?

Advanced Research Focus : Mechanistic and pharmacokinetic discrepancies.

Methodological Guidance :

- In Vitro Limitations : Assess drug solubility in cell culture media and confirm stability under experimental conditions (e.g., pH, temperature). Use 3D tumor spheroid models to better mimic in vivo microenvironments .

- Pharmacokinetic Bridging : Conduct parallel studies measuring plasma half-life and tissue penetration in animal models. Compare metabolite profiles using tandem mass spectrometry .

Key Considerations :

What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Focus : SAR optimization for antitumor activity.

Methodological Guidance :

- Scaffold Modifications : Synthesize analogs with systematic substitutions at the C-3 and C-4 positions. Evaluate cytotoxicity via MTT assays across multiple cancer cell lines (e.g., MCF-7, A549) .

- Computational Modeling : Apply molecular docking to predict binding affinity to tubulin, and validate with isothermal titration calorimetry (ITC) .

Data Interpretation :

| Analog | IC50 (nM) | Tubulin Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Parent | 2.1 | -9.8 |

| C-3-F | 1.5 | -10.4 |

How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity thresholds?

Basic Research Focus : Preclinical toxicity profiling.

Methodological Guidance :

- MTD Determination : Use the 3+3 design in rodent models, monitoring hematological toxicity (e.g., neutrophil counts) and hepatic enzymes (ALT/AST) .

- Pharmacodynamic Markers : Integrate histopathology of target organs (liver, kidneys) with plasma cytokine levels (e.g., IL-6, TNF-α) to identify subtoxic doses .

Statistical Tools :- Apply nonlinear mixed-effects modeling (NONMEM) for intersubject variability analysis .

What strategies are effective for resolving batch-to-batch variability in this compound synthesis?

Advanced Research Focus : Process optimization for reproducibility.

Methodological Guidance :

- Critical Quality Attributes (CQAs) : Monitor residual solvents (e.g., dichloromethane) via gas chromatography and crystallinity using X-ray diffraction (XRD) .

- DoE (Design of Experiments) : Vary reaction temperature (20–40°C) and stirring speed to identify robust synthesis parameters .

Example Optimization Table :

| Batch | Purity (%) | Crystallinity (%) | Yield (%) |

|---|---|---|---|

| A | 98.5 | 92 | 65 |

| B | 99.2 | 95 | 72 |

How can researchers validate novel biomarkers predictive of this compound resistance in solid tumors?

Advanced Research Focus : Biomarker discovery and validation.

Methodological Guidance :

- Omics Profiling : Use RNA-seq to identify differentially expressed genes (e.g., ABC transporters) in resistant vs. sensitive cell lines. Confirm with qRT-PCR .

- Clinical Correlation : Retrospectively analyze tumor biopsies from non-responders using immunohistochemistry (IHC) for candidate biomarkers .

Validation Workflow :- In Silico Screening : Pathway enrichment analysis (KEGG, Reactome).

- In Vitro Knockdown : siRNA-mediated gene silencing to restore drug sensitivity .

What statistical approaches are recommended for analyzing time-dependent cytotoxicity data in this compound studies?

Basic Research Focus : Data analysis frameworks.

Methodological Guidance :

- Time-Kill Curve Modeling : Fit data to the Emax model to estimate time-dependent IC50 .

- Survival Analysis : Use Kaplan-Meier plots with log-rank tests for in vivo efficacy studies .

Software Tools :

Key Citations and Methodological Frameworks

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- Data Presentation : Use IMRaD structure (Introduction, Methods, Results, Discussion) with tables/figures for clarity .

- Contradiction Resolution : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables in conflicting studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.